2,2'-((3-Nitrophenyl)imino)bisethyl diacetate
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Overview
Description
2,2'-((3-Nitrophenyl)imino)bisethyl diacetate is a chemical compound characterized by its unique structure, which includes a nitro group attached to a phenyl ring and an imino group linked to two ethyl acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-((3-Nitrophenyl)imino)bisethyl diacetate typically involves the reaction of 3-nitroaniline with ethyl acetate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then acetylated to yield the final product. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2'-((3-Nitrophenyl)imino)bisethyl diacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of nitrophenol derivatives.
Reduction: Reduction of the nitro group results in the formation of 3-aminophenyl derivatives.
Substitution: Substitution reactions can yield a variety of substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
2,2'-((3-Nitrophenyl)imino)bisethyl diacetate has several applications in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of nitro-containing compounds with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2'-((3-Nitrophenyl)imino)bisethyl diacetate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The imino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
2-Nitrophenol
3-Nitroaniline
(2-Nitrophenyl)acetic acid
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Properties
CAS No. |
28819-89-8 |
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Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-nitroanilino]ethyl acetate |
InChI |
InChI=1S/C14H18N2O6/c1-11(17)21-8-6-15(7-9-22-12(2)18)13-4-3-5-14(10-13)16(19)20/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
PMKZSNHGWMGRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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